molecular formula C26H30N2O5S B14966416 2-[(2,5-dimethoxybenzyl)amino]-N-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(2,5-dimethoxybenzyl)amino]-N-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B14966416
M. Wt: 482.6 g/mol
InChI Key: DMKSMJOSEQGOHS-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHOXYPHENYL)-2-{[(2,5-DIMETHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-{[(2,5-DIMETHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxybenzaldehyde and thiophene derivatives. The synthesis may involve:

    Condensation Reactions: Combining aromatic aldehydes with thiophene derivatives.

    Amidation: Forming the amide bond through reactions with amines.

    Cyclization: Creating the benzothiophene core through cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-2-{[(2,5-DIMETHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituents: Halogens, alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-{[(2,5-DIMETHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Affecting cellular pathways related to inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,5-DIMETHOXYPHENYL)-2-{[(2,5-DIMETHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE include other benzothiophene derivatives, such as:

    Benzothiophene-2-carboxamide: Known for its anti-inflammatory properties.

    2-Aminobenzothiophene: Investigated for its anticancer activities.

Uniqueness

The uniqueness of N-(2,5-DIMETHOXYPHENYL)-2-{[(2,5-DIMETHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific structural features, such as the presence of multiple methoxy groups and the tetrahydrobenzothiophene core, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C26H30N2O5S

Molecular Weight

482.6 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(2,5-dimethoxyphenyl)methylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C26H30N2O5S/c1-30-17-9-11-21(32-3)16(13-17)15-27-26-24(19-7-5-6-8-23(19)34-26)25(29)28-20-14-18(31-2)10-12-22(20)33-4/h9-14,27H,5-8,15H2,1-4H3,(H,28,29)

InChI Key

DMKSMJOSEQGOHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2=C(C3=C(S2)CCCC3)C(=O)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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